An In-depth Technical Guide to Methyl 2-fluoro-3,5-dinitrobenzoate: Structure, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Methyl 2-fluoro-3,5-dinitrobenzoate: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-fluoro-3,5-dinitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic and structural features, arising from the synergistic effects of a fluorine atom and two nitro groups on the benzene ring, make it an attractive scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the chemical structure, synthesis, and potential applications of methyl 2-fluoro-3,5-dinitrobenzoate, offering valuable insights for researchers engaged in the design and development of new pharmaceuticals.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The presence of the electron-withdrawing nitro groups further modulates the reactivity of the aromatic ring, providing multiple avenues for chemical modification and the introduction of diverse pharmacophores. This guide will delve into the detailed chemical characteristics of methyl 2-fluoro-3,5-dinitrobenzoate, offering a foundation for its rational utilization in drug design and synthesis.
Chemical Structure and Properties
Methyl 2-fluoro-3,5-dinitrobenzoate, with the chemical formula C₈H₅FN₂O₆ and a molecular weight of 244.13 g/mol , possesses a distinct chemical architecture that dictates its reactivity and potential applications.[1]
Systematic Name: Methyl 2-fluoro-3,5-dinitrobenzoate CAS Number: 367946-80-3[1] SMILES: O=C(OC)C1=CC(=O)=CC(=O)=C1F[1]
The structure features a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and two nitro groups at positions 3 and 5. The spatial arrangement and electronic effects of these substituents are crucial to its chemical behavior.
Physicochemical Properties
| Property | Predicted Value | Source |
| LogP | 1.4287 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 112.58 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 6 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
The predicted LogP value suggests a moderate lipophilicity, which is a critical parameter for drug absorption and distribution. The high TPSA indicates that the molecule has significant polar characteristics, which can influence its solubility and interactions with biological targets.
Spectroscopic Characterization (Predicted)
A definitive structural elucidation of methyl 2-fluoro-3,5-dinitrobenzoate relies on a combination of spectroscopic techniques. In the absence of published experimental spectra, the following are predicted key features based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The proton at position 4 would likely appear as a doublet of doublets, split by the adjacent fluorine atom and the meta-proton at position 6. The proton at position 6 would likely appear as a doublet, split by the meta-proton at position 4. A singlet in the upfield region would correspond to the three protons of the methyl ester group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. The carbon attached to the fluorine atom (C-2) is expected to show a large coupling constant (¹JCF), a characteristic feature of carbon-fluorine bonds. The chemical shifts of the aromatic carbons will be significantly influenced by the electron-withdrawing effects of the nitro groups and the fluorine atom.
IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro groups (NO₂) are expected around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively. A strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group is anticipated in the region of 1720-1740 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.13 g/mol ). The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃), as well as the nitro groups (-NO₂).
Synthesis of Methyl 2-fluoro-3,5-dinitrobenzoate
The synthesis of methyl 2-fluoro-3,5-dinitrobenzoate typically proceeds through a two-step process starting from 2-fluoro-3,5-dinitrobenzoic acid. The following is a representative protocol based on established esterification methods for similar aromatic carboxylic acids.
Proposed Synthesis Pathway
Caption: Proposed synthesis of methyl 2-fluoro-3,5-dinitrobenzoate.
Experimental Protocol: Fischer Esterification
This protocol describes the acid-catalyzed esterification of 2-fluoro-3,5-dinitrobenzoic acid.
Materials:
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2-Fluoro-3,5-dinitrobenzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Ethyl Acetate
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-3,5-dinitrobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
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Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
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Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
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Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl 2-fluoro-3,5-dinitrobenzoate.
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Purification: The crude product can be further purified by recrystallization or column chromatography on silica gel.
Causality behind Experimental Choices:
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Anhydrous Methanol: The use of anhydrous methanol is crucial to drive the equilibrium of the esterification reaction towards the product side by minimizing the presence of water, which is a byproduct.
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Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
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Reflux: Heating the reaction at reflux increases the reaction rate, allowing the equilibrium to be reached more quickly.
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Sodium Bicarbonate Wash: This step is essential to remove the acidic catalyst (sulfuric acid) and any unreacted carboxylic acid, facilitating the purification of the desired ester.
Applications in Drug Discovery and Medicinal Chemistry
While specific, publicly documented applications of methyl 2-fluoro-3,5-dinitrobenzoate in late-stage drug development are limited, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules. The strategic placement of the fluoro and dinitro groups provides a platform for a variety of chemical transformations.
Role as a Synthetic Intermediate
The highly electron-deficient aromatic ring of methyl 2-fluoro-3,5-dinitrobenzoate makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The fluorine atom, being a good leaving group in such reactions, can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity allows for the introduction of diverse side chains and pharmacophores, which is a cornerstone of modern medicinal chemistry.
